molecular formula C7H7BrClNO2S B8736969 3-Bromo-2-chloro-5-(ethylsulfonyl)pyridine

3-Bromo-2-chloro-5-(ethylsulfonyl)pyridine

Cat. No. B8736969
M. Wt: 284.56 g/mol
InChI Key: IZPBVEDYGRNXAW-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(ethylsulfonyl)pyridine is a useful research compound. Its molecular formula is C7H7BrClNO2S and its molecular weight is 284.56 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C7H7BrClNO2S

Molecular Weight

284.56 g/mol

IUPAC Name

3-bromo-2-chloro-5-ethylsulfonylpyridine

InChI

InChI=1S/C7H7BrClNO2S/c1-2-13(11,12)5-3-6(8)7(9)10-4-5/h3-4H,2H2,1H3

InChI Key

IZPBVEDYGRNXAW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(N=C1)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium sulfite (4.94 g, 39.2 mmol) and sodium bicarbonate (3.46 g, 41.2 mmol) in water (100 mL) were heated to 75° C. 3-bromo-2-chloropyridine-5-sulfonyl chloride (6.00 g, 20.6 mmol) was added portionwise over 1 hour. The reaction mixture was stirred at 75° C. for 1 hour after complete addition. The mixture was concentrated under vacuum. N,N-Dimethylformamide (37.5 mL), sodium bicarbonate (3.46 g, 41.2 mmol) and iodoethane (1.658 mL, 20.62 mmol) were added. The resulting mixture was heated to 75° C. for 2 hours then cooled to room temperature. The mixture was partitioned between ethyl acetate and water. The organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated. The reaction mixture was purified by flash chromatography (silica gel, 100% heptane to 100% ethyl acetate) to provide the title compound (3.15 g, 53% yield).
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
3.46 g
Type
reactant
Reaction Step Three
Quantity
1.658 mL
Type
reactant
Reaction Step Three
Quantity
37.5 mL
Type
solvent
Reaction Step Three
Yield
53%

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